N-benzyl-N'-methylhydrazine-1,2-dicarbothioamide

Description

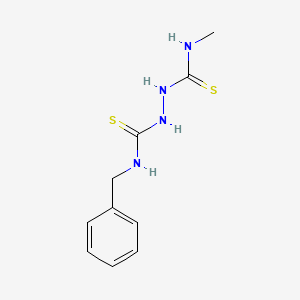

N-Benzyl-N'-methylhydrazine-1,2-dicarbothioamide is a hydrazine derivative featuring two thiocarbamide groups (-N-CS-NH-) at positions 1 and 2 of the hydrazine backbone. The benzyl (C₆H₅CH₂-) and methyl (-CH₃) substituents on the nitrogen atoms distinguish it from simpler analogs. This compound belongs to the class of N,N’-disubstituted hydrazine-1,2-dicarbothioamides, which are synthesized via condensation reactions between substituted hydrazides and aldehydes or ketones . Its structural uniqueness lies in the combination of aromatic (benzyl) and aliphatic (methyl) groups, influencing its physicochemical properties and reactivity.

Properties

IUPAC Name |

1-benzyl-3-(methylcarbamothioylamino)thiourea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N4S2/c1-11-9(15)13-14-10(16)12-7-8-5-3-2-4-6-8/h2-6H,7H2,1H3,(H2,11,13,15)(H2,12,14,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKFOPNSMAQGHOD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=S)NNC(=S)NCC1=CC=CC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-benzyl-N’-methyl-1,2-hydrazinedicarbothioamide typically involves the reaction of benzylamine with methyl isothiocyanate in the presence of a suitable solvent such as ethanol or methanol. The reaction is carried out under reflux conditions for several hours, followed by the addition of hydrazine hydrate to form the desired product. The reaction can be summarized as follows:

- Benzylamine + Methyl isothiocyanate → Intermediate

- Intermediate + Hydrazine hydrate → N-benzyl-N’-methyl-1,2-hydrazinedicarbothioamide

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: N-benzyl-N’-methyl-1,2-hydrazinedicarbothioamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield amine derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, where the hydrazine moiety can be replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.

Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents such as tetrahydrofuran or ethanol.

Substitution: Various nucleophiles such as alkyl halides, acyl chlorides; reactions are conducted in polar solvents like dimethylformamide or acetonitrile.

Major Products:

Oxidation: Sulfoxides, sulfones

Reduction: Amine derivatives

Substitution: Substituted hydrazine derivatives

Scientific Research Applications

N-benzyl-N’-methyl-1,2-hydrazinedicarbothioamide has found applications in several scientific domains:

Chemistry: Used as a reagent in organic synthesis for the preparation of various heterocyclic compounds.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.

Industry: Utilized in the development of novel materials and as a precursor for the synthesis of functionalized polymers.

Mechanism of Action

The mechanism of action of N-benzyl-N’-methyl-1,2-hydrazinedicarbothioamide involves its interaction with specific molecular targets, leading to the modulation of various biochemical pathways. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, thereby altering their activity. Additionally, it can generate reactive oxygen species (ROS) through redox reactions, contributing to its biological effects.

Comparison with Similar Compounds

Structural Analogs in the Hydrazine-1,2-dicarbothioamide Family

The table below compares N-benzyl-N'-methylhydrazine-1,2-dicarbothioamide with other N,N’-disubstituted hydrazine-1,2-dicarbothioamides:

Key Observations :

- Substituent Effects : Aliphatic substituents (e.g., methyl or allyl) enhance solubility in polar solvents, while aromatic groups (benzyl, phenyl) increase hydrophobicity and stability .

- Reactivity : Allyl-substituted analogs (1a) undergo faster cyclization due to conjugated double bonds, whereas benzyl/methyl derivatives exhibit slower kinetics .

Comparison with Carboxamide Derivatives

Replacing thiocarbamide (-CS-NH-) with carboxamide (-CO-NH-) groups alters electronic and steric properties:

Key Observations :

- Electronic Properties: Thiocarbamide groups (-CS-NH-) are stronger electron donors than carboxamides (-CO-NH-), making them superior ligands for transition metals .

- Biological Activity: Carboxamide derivatives are less toxic than thiocarbamides, as seen in methylhydrazine analogs linked to carcinogenicity .

Comparison with Azo and Heterocyclic Derivatives

Compounds with azo (-N=N-) or heterocyclic cores differ significantly in reactivity:

Key Observations :

Biological Activity

N-benzyl-N'-methylhydrazine-1,2-dicarbothioamide is a compound of interest due to its potential biological activities, particularly in the fields of anticancer and antiviral research. This article reviews the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

This compound is characterized by its unique structure, which includes hydrazine and dicarbothioamide functional groups. The molecular formula is , with a molecular weight of approximately 240.35 g/mol. The presence of sulfur in the dicarbothioamide moiety is significant for its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with various cellular targets. It has been shown to inhibit specific enzyme activities, which may contribute to its anticancer and antiviral properties. The compound may act through mechanisms such as:

- Enzyme Inhibition : Binding to active sites of enzymes, thereby reducing their activity.

- Receptor Modulation : Interacting with cellular receptors to alter signaling pathways.

Anticancer Activity

Several studies have investigated the anticancer properties of this compound. Notably:

- Cell Line Studies : The compound demonstrated significant cytotoxic effects against various cancer cell lines, including breast (MCF-7) and colon cancer (HCT-116) cells. The IC50 values reported were in the low micromolar range, indicating potent activity compared to standard chemotherapeutics like doxorubicin .

- Mechanistic Insights : The compound was found to induce apoptosis through the activation of caspases and modulation of Bcl-2 family proteins, which regulate cell death pathways .

Antiviral Activity

Research has also highlighted the antiviral potential of this compound:

- HIV Inhibition : In vitro studies indicated that the compound could inhibit HIV replication with an EC50 value of approximately 0.15 µg/mL, showcasing its potential as an antiviral agent .

Case Studies

A notable case study involved the administration of this compound in xenograft models where it significantly reduced tumor size compared to control groups. This suggests that the compound not only inhibits cancer cell proliferation but also affects tumor growth in vivo .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.